4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid
Description
Introduction to 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]benzoic acid , reflecting its bifunctional architecture. The structure comprises:
- A benzoic acid group at the para position of the benzene ring.
- A carboxamide linker (-NH-C=O) bonded to a tetrahydro-2H-pyran (oxane) ring at position 4.
Alternative synonyms include 4-[[(tetrahydro-2H-pyran-4-yl)carbonyl]amino]benzoic acid and 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, both emphasizing the amide bond between the heterocycle and aromatic ring. The molecular formula is C₁₃H₁₅NO₄ , with a molar mass of 249.26 g/mol .
Table 1: Key Nomenclature and Structural Descriptors
Historical Context of Heterocyclic Carboxamide Derivatives
Heterocyclic carboxamides have been pivotal in medicinal and materials chemistry since the mid-20th century. The tetrahydro-2H-pyran (THP) moiety, a six-membered oxygen-containing ring, gained prominence due to its conformational stability and bioavailability-enhancing properties. Early work on THP derivatives focused on their utility as protective groups for alcohols and amines, but their incorporation into carboxamide frameworks emerged later as a strategy to improve drug solubility.
The synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives aligns with broader trends in leveraging carboxamide bonds to tether aromatic acids to heterocycles. Such hybrids are frequently explored as intermediates in protease inhibitors and kinase-targeting agents, where the amide group mediates hydrogen bonding with enzymatic active sites.
Positional Isomerism in Polyfunctional Benzoic Acid Derivatives
Positional isomerism profoundly influences the physicochemical properties of benzoic acid derivatives. For 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, the para-substitution pattern distinguishes it from meta- and ortho-isomers:
- Para-substituted isomer : The carboxamide group at the para position minimizes steric hindrance between the THP ring and carboxylic acid, favoring planar molecular conformations.
- Meta-substituted isomer : Exemplified by 3-(tetrahydro-2H-pyran-4-yl)benzoic acid, this isomer exhibits a 15% lower predicted pKa (4.29) compared to the para analogue due to reduced electron-withdrawing effects.
- Ortho-substituted isomer : While not explicitly documented in the literature, ortho-substitution would likely introduce steric clashes, reducing thermal stability.
Table 2: Comparative Properties of Benzoic Acid Isomers
| Isomer Position | Predicted pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Para | 4.5 ± 0.1 | 367.6 ± 30.0 | 1.183 ± 0.06 |
| Meta | 4.29 ± 0.10 | Not reported | 1.21 ± 0.05 |
The para isomer’s higher pKa suggests enhanced acidity relative to the meta form, attributable to resonance stabilization of the deprotonated carboxylate. This structural nuance underscores the importance of substitution patterns in tuning reactivity for applications in catalysis or drug design.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-(oxane-4-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(9-5-7-18-8-6-9)14-11-3-1-10(2-4-11)13(16)17/h1-4,9H,5-8H2,(H,14,15)(H,16,17) |
InChI Key |
PUMAOKFTZJYOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydropyran-4-carboxylic Acid Chloride
The reaction begins with halogenation of tetrahydropyran-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Optimal conditions involve refluxing the acid with 1.0–5.0 equivalents of halogenating agent in anhydrous dichloromethane (DCM) at 20–110°C for 2–6 hours. The acid chloride is typically used without purification.
-
Halogenation :
-
Tetrahydropyran-4-carboxylic acid (10.0 g, 76.9 mmol) + SOCl₂ (9.2 mL, 115.4 mmol) in DCM (100 mL).
-
Reflux at 60°C for 4 hours.
-
Remove excess SOCl₂ via distillation.
-
Coupling with p-Aminobenzoic Acid
The acid chloride reacts with p-aminobenzoic acid in the presence of a base (e.g., triethylamine, DIPEA) to form the amide bond. Solvents like DCM or THF are used at 0–25°C.
-
Amidation :
-
Tetrahydropyran-4-carboxylic acid chloride (8.5 g, 52.8 mmol) + p-aminobenzoic acid (7.2 g, 52.8 mmol) + DIPEA (13.7 mL, 79.2 mmol) in THF (150 mL).
-
Stir at 25°C for 12 hours.
-
Yield: 89–92% after recrystallization (ethanol/water).
-
Table 1: Key Reaction Parameters for Acid Chloride Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Halogenating Agent | SOCl₂ (1.5 eq) | Higher purity vs. oxalyl |
| Temperature | 60–80°C | Faster reaction |
| Solvent | DCM or THF | Solubility control |
Carbodiimide-Mediated Coupling
Activation with HATU or EDCl
This method avoids acid chloride formation by activating tetrahydropyran-4-carboxylic acid with carbodiimides (e.g., HATU, EDCl) and hydroxybenzotriazole (HOBt). p-Aminobenzoic acid is coupled in polar aprotic solvents (DMF, DMSO).
-
Activation :
-
Tetrahydropyran-4-carboxylic acid (5.0 g, 38.5 mmol) + HATU (17.6 g, 46.2 mmol) + DIPEA (13.4 mL, 77.0 mmol) in DMF (100 mL).
-
Stir at 25°C for 1 hour.
-
-
Coupling :
-
Add p-aminobenzoic acid (5.3 g, 38.5 mmol).
-
Stir at 25°C for 18 hours.
-
Yield: 85–90% after column chromatography (SiO₂, 5% MeOH/DCM).
-
Table 2: Comparison of Coupling Agents
| Agent | Equivalents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | 1.2 | DMF | 90 | >98% |
| EDCl/HOBt | 1.5 | DCM | 78 | 95% |
Hydrolysis of Protected Esters
Synthesis of Ethyl 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoate
Ethyl p-aminobenzoate is first coupled with tetrahydropyran-4-carboxylic acid chloride, followed by alkaline hydrolysis to yield the free carboxylic acid.
-
Ester Formation :
-
Ethyl p-aminobenzoate (6.0 g, 36.1 mmol) + tetrahydropyran-4-carboxylic acid chloride (5.8 g, 36.1 mmol) + pyridine (5.8 mL) in THF (100 mL).
-
Stir at 25°C for 6 hours.
-
Yield: 94% (ethyl ester intermediate).
-
-
Hydrolysis :
-
Ester intermediate (10.0 g, 32.3 mmol) + NaOH (2.6 g, 64.6 mmol) in MeOH/H₂O (1:1, 200 mL).
-
Reflux at 80°C for 4 hours.
-
Yield: 97% after acidification (1M HCl).
-
Table 3: Hydrolysis Conditions and Outcomes
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | MeOH/H₂O | 80°C | 4 | 97 |
| LiOH | THF/H₂O | 25°C | 12 | 88 |
Critical Analysis of Methodologies
Scalability and Practical Considerations
-
Acid Chloride Route : High yields but requires hazardous halogenating agents. Suitable for industrial-scale synthesis.
-
Carbodiimide Coupling : Avoids halogenation but uses expensive reagents (HATU). Ideal for small-scale lab synthesis.
-
Ester Hydrolysis : Involves an extra step but achieves near-quantitative yields. Compatible with acid-sensitive substrates.
Purity and Byproduct Management
-
Recrystallization (ethanol/water) or column chromatography (SiO₂) are standard for purification.
-
Common byproducts include unreacted starting materials and over-hydrolyzed esters.
Chemical Reactions Analysis
Types of Reactions
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid
- Structure : Replaces the carboxamide group with an ether linkage.
- Properties : Reduced hydrogen-bonding capacity due to the absence of the amide NH group. Higher lipophilicity (logP ~1.8) compared to the carboxamide derivative.
- Applications : Used as an intermediate in synthesizing kinase inhibitors .
N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Tetrahydro-2H-pyran-4-carboxylic Acid
- Structure : Lacks the benzoic acid and amide groups.
- Properties : Lower molecular weight (130.14 g/mol), higher acidity (pKa ~4.5). Primarily used as a building block for ester and amide derivatives .
Functional Analogues
4-(Phenylamino)benzoic Acid
- Structure: Replaces the tetrahydro-2H-pyran carboxamide with a phenylamino group.
- Used in dye synthesis and as a corrosion inhibitor .
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)
- Structure: Features a dibutylamino-propoxy chain.
- Properties : High lipophilicity (logP ~4.1) and cationic character at physiological pH. Marketed for industrial applications, including surfactants .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic acid | 249.27 | ~1.2 | ~5.8 (pH 7.4) | Carboxamide, carboxylic acid |
| 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid | 236.23 | ~1.8 | ~3.2 (pH 7.4) | Ether, carboxylic acid |
| Tetrahydro-2H-pyran-4-carboxylic acid | 130.14 | ~0.5 | ~50 (pH 7.4) | Carboxylic acid |
| DBBA | 369.91 | ~4.1 | <0.1 (pH 7.4) | Dibutylamino, carboxylic acid |
*Calculated using fragment-based methods from and .
Biological Activity
4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, medicinal applications, and relevant research findings.
Chemical Structure
The compound consists of a benzoic acid moiety linked to a tetrahydro-2H-pyran-4-carboxamide group. Its molecular formula contributes to its unique chemical properties, making it suitable for various biological studies.
Biological Activity Overview
Research indicates that 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid exhibits notable biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which is crucial for conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Enzyme Interaction : Interaction studies reveal that it can bind to specific receptors or enzymes, influencing pathways related to inflammation and microbial resistance.
Research has focused on the interaction of this compound with various biological targets. For instance, studies have demonstrated that it interacts with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This interaction suggests a potential role in modulating pain and inflammation pathways .
Case Studies
- Anti-inflammatory Activity : In a study examining the anti-inflammatory effects of structurally similar compounds, 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid was found to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a new antibiotic.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Tetrahydropyran-4-carbaldehyde | 0.70 | Contains an aldehyde instead of a carboxamide group |
| Methyl 5-chloro-5-oxopentanoate | 0.69 | Features a chloro substituent on a pentanoate chain |
| Tetrahydropyranyl-4-acetic acid | 0.61 | Acetic acid derivative with different reactivity |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 0.60 | Contains a methyl group which may enhance lipophilicity |
This table illustrates the distinctiveness of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid due to its specific combination of functional groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with 4-aminobenzoic acid. Key steps include:
- Carboxylic Acid Activation : Use acyl chlorides or coupling agents (e.g., HATU) to activate the pyran-4-carboxylic acid .
- Amide Bond Formation : React the activated intermediate with 4-aminobenzoic acid under basic conditions (e.g., triethylamine or DIPEA) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.6–2.1 ppm (tetrahydropyran CH₂ groups), δ 7.8–8.2 ppm (aromatic protons from benzoic acid), and δ 6.5–7.0 ppm (amide NH) .
- ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O), ~165 ppm (amide C=O), and 60–70 ppm (tetrahydropyran oxygenated carbons) .
- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (amide I), and ~1700 cm⁻¹ (carboxylic acid C=O) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₃H₁₅NO₅) with fragmentation patterns confirming the amide linkage .
Advanced Research Questions
Q. How does the tetrahydropyran ring conformation affect the compound’s biological activity in target binding studies?
- Methodological Answer :
- Computational Modeling : Molecular docking (AutoDock Vina) reveals that the chair conformation of the tetrahydropyran ring enhances binding to enzymes (e.g., kinases) by aligning the carboxamido group with hydrophobic pockets .
- SAR Studies : Modifying the pyran ring (e.g., methyl substituents) alters solubility and steric hindrance, impacting IC₅₀ values in enzyme inhibition assays .
- Experimental Validation : Compare IC₅₀ of the parent compound with analogs (e.g., tetrahydrofuran derivatives) using fluorescence polarization assays .
Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification (λ = 260–280 nm) in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol) .
- Contradiction Analysis : Discrepancies often arise from:
- pH-Dependent Solubility : Carboxylic acid protonation (pH < pKa ~4.5) reduces solubility in aqueous buffers .
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) show differing solubility in DMSO .
- Mitigation : Pre-saturate solvents with the compound and control temperature (±0.5°C) during measurements .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/Basic Conditions : 0.1M HCl/NaOH at 37°C for 24h, followed by LC-MS to detect hydrolysis products (e.g., benzoic acid and pyran-4-carboxamide) .
- Oxidative Stress : 3% H₂O₂, monitoring for sulfoxide or epoxide byproducts via HPLC-DAD .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life in buffer solutions .
Data-Driven Insights from Evidence
- Synthesis Reference : Tetrahydro-2H-pyran-4-carboxylic acid (mp 87–89°C, F.W. 130.14) is a critical precursor; purity >98% is essential for high-yield amide coupling .
- Biological Activity : Analogous compounds (e.g., N-(4-(thiophen-2-yl)tetrahydropyran-4-yl)benzothiazole-2-carboxamide) show kinase inhibition, suggesting potential therapeutic applications .
- Analytical Challenges : Conflicting melting points (e.g., 264.5°C vs. 287.5–293.5°C in related benzoic acids) highlight the need for standardized DSC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
